![molecular formula C12H17N3O5S B2444449 1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 879362-92-2](/img/structure/B2444449.png)
1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented . Typically, such properties would include melting point, boiling point, solubility in various solvents, and stability under various conditions.Applications De Recherche Scientifique
Synthesis and Characterization
Research in the field of synthetic chemistry has led to the development of compounds with similar structural motifs or functionalities. For instance, the synthesis of novel heterocyclic compounds, such as piperidine and pyrazole derivatives, demonstrates the utility of these functional groups in creating molecules with potential biological activities. These synthetic efforts are often geared towards exploring new chemical spaces, understanding structure-activity relationships, and developing new methodologies for compound synthesis. The work by Matulevičiūtė et al. (2021) on the development of novel heterocyclic amino acids showcases the significance of such chemical frameworks for generating chiral building blocks, which are crucial in drug design and development (Matulevičiūtė et al., 2021).
Biological Activity Evaluation
Compounds featuring piperidine and sulfonamide groups have been evaluated for a range of biological activities, including antimicrobial and anticancer properties. For example, research by Aziz‐ur‐Rehman et al. (2017) introduced derivatives with oxadiazole, sulfamoyl, and piperidine functionalities, highlighting the process of synthesizing these derivatives and their subsequent evaluation for antibacterial activity. This work illustrates the ongoing interest in developing novel compounds that could serve as leads for therapeutic development (Aziz‐ur‐Rehman et al., 2017).
Antimicrobial and Anticancer Potential
The antimicrobial and anticancer potential of piperidine-4-carboxylic acid derivatives, as explored in various studies, underscores the importance of structural modifications in enhancing biological activity. For instance, Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, demonstrating their promise as anticancer agents through preliminary in vitro evaluations. Such studies reveal the potential therapeutic applications of compounds within this chemical space, further advocating for the exploration of similar compounds in drug discovery efforts (Rehman et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
1-(5-carbamoyl-1-methylpyrrol-3-yl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5S/c1-14-7-9(6-10(14)11(13)16)21(19,20)15-4-2-8(3-5-15)12(17)18/h6-8H,2-5H2,1H3,(H2,13,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNMBSQNYNJQHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
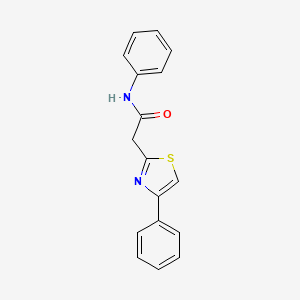
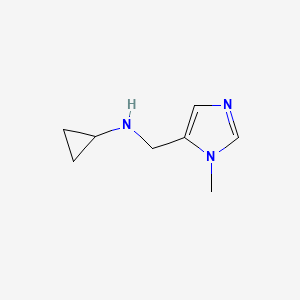
![2-Chloro-N-[(4-chlorothiophen-2-yl)methyl]-N-(1,5-dimethylpyrazol-4-yl)acetamide](/img/structure/B2444372.png)

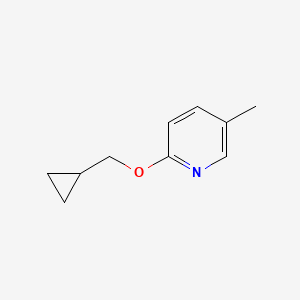
![6-allyl-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2444376.png)
![2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2444378.png)
![(E)-N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2444379.png)
![6-Cyclopropyl-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2444380.png)
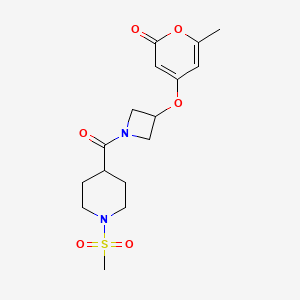
![N-(2,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2444383.png)
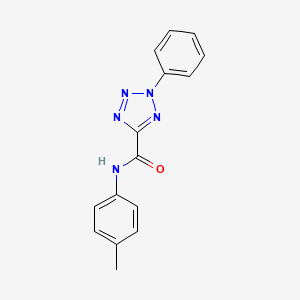
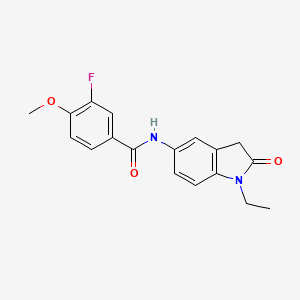
![6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2444389.png)
